Methyl 7-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 7-bromoquinoline-2-carboxylate: is a heterocyclic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a structure known for its aromatic properties and significant applications in medicinal chemistry . The compound features a bromine atom at the 7th position and a carboxylate ester group at the 2nd position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield . The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of 7-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline-2-carbinol.
Scientific Research Applications
Methyl 7-bromoquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
- Methyl 5-bromoquinoline-2-carboxylate
- 7-Bromo-2-methylquinoline
- 2-Bromoquinoline-7-carboxylate
Comparison: Methyl 7-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential as a pharmacophore in drug design .
Biological Activity
Methyl 7-bromoquinoline-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₁H₈BrNO₂
- Molecular Weight : 266.09 g/mol
- Structure : The compound features a bromine atom at the 7-position of the quinoline ring and a carboxylate group, which are crucial for its biological interactions.
This compound exhibits its biological activity primarily through enzyme inhibition. The bromine atom and the carboxylate group play essential roles in binding to specific molecular targets, thereby modulating enzyme activities. This compound has been utilized as a probe in various biological assays to study enzyme interactions, particularly in the context of nitric oxide synthase (nNOS) inhibition, which is relevant in neurodegenerative disorders.
Biological Activity
- Enzyme Inhibition :
- Anticancer Properties :
-
Chemical Reactions :
- The compound can undergo various chemical transformations, including substitution reactions where the bromine can be replaced by nucleophiles, oxidation to form quinoline N-oxides, and reduction of the ester group to yield corresponding alcohols.
Case Study 1: Inhibition of nNOS
A study synthesized new nNOS inhibitors based on quinoline derivatives, including this compound. These compounds exhibited significant selectivity for human nNOS over other isoforms, indicating their potential for therapeutic applications in treating neurodegenerative diseases .
Compound | Selectivity (nNOS/eNOS) | Potency (IC50) |
---|---|---|
Compound A | 900-fold | 5 nM |
This compound | High | Moderate |
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells. Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through ER stress mechanisms.
Compound | EC50 (μM) | Mechanism of Action |
---|---|---|
RM-581 | 30 | Induces ER stress |
RM-581-Fluo | 30 | Accumulates in ER |
Applications in Research and Industry
This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are explored not only for their biological activities but also for their applications in dye synthesis and other industrial chemicals.
Properties
IUPAC Name |
methyl 7-bromoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMEPNNMSTQIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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